(6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone
(6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone
Iodopravadoline, also known as AM630, is an inverse agonist at the human cannabinoid CB1 receptor. Iodopravadoline has been found to attenuate the ability of a number of cannabinoids to inhibit electrically-evoked twitches of the mouse isolated vas deferens. AM630 was markedly more potent as an antagonist of delta 9-THC and CP 55,940 (Kd = 14.0 and 17.3 nM respectively) than as an antagonist of WIN 55,212-2, AM356 or anandamide (Kd = 36.5, 85.9 and 278.8 nM respectively).
Brand Name:
Vulcanchem
CAS No.:
164178-33-0
VCID:
VC0530740
InChI:
InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3
SMILES:
CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC
Molecular Formula:
C23H25IN2O3
Molecular Weight:
504.4 g/mol
(6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone
CAS No.: 164178-33-0
Inhibitors
VCID: VC0530740
Molecular Formula: C23H25IN2O3
Molecular Weight: 504.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 164178-33-0 |
---|---|
Product Name | (6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone |
Molecular Formula | C23H25IN2O3 |
Molecular Weight | 504.4 g/mol |
IUPAC Name | [6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 |
Standard InChIKey | JHOTYHDSLIUKCJ-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC |
Canonical SMILES | CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC |
Appearance | Solid powder |
Description | Iodopravadoline, also known as AM630, is an inverse agonist at the human cannabinoid CB1 receptor. Iodopravadoline has been found to attenuate the ability of a number of cannabinoids to inhibit electrically-evoked twitches of the mouse isolated vas deferens. AM630 was markedly more potent as an antagonist of delta 9-THC and CP 55,940 (Kd = 14.0 and 17.3 nM respectively) than as an antagonist of WIN 55,212-2, AM356 or anandamide (Kd = 36.5, 85.9 and 278.8 nM respectively). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(2-(morpholin-4-yl)ethyl)-2-methyl-3-(4-methoxybenzoyl)-6-iodoindole 2-methyl-3-(4-methoxybenzoyl)-6-iodo-1-(2-morpholinoethyl)-1H-indole 6-iodopravadoline AM 630 AM-630 AM630 iodopravadoline methanone, (6-iodo-2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)(4-methoxyphenyl)- |
Reference | 1: Patil M, Patwardhan A, Salas MM, Hargreaves KM, Akopian AN. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons. Neuropharmacology. 2011 Sep;61(4):778-88. doi: 10.1016/j.neuropharm.2011.05.024. Epub 2011 May 27. PubMed PMID: 21645531; PubMed Central PMCID: PMC3130079. 2: Bolognini D, Cascio MG, Parolaro D, Pertwee RG. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. Br J Pharmacol. 2012 Apr;165(8):2561-74. doi: 10.1111/j.1476-5381.2011.01503.x. PubMed PMID: 21615724; PubMed Central PMCID: PMC3423246. 3: Geng DC, Xu YZ, Yang HL, Zhu XS, Zhu GM, Wang XB. Inhibition of titanium particle-induced inflammatory osteolysis through inactivation of cannabinoid receptor 2 by AM630. J Biomed Mater Res A. 2010 Oct;95(1):321-6. doi: 10.1002/jbm.a.32836. PubMed PMID: 20623669. 4: Werner NA, Koch JE. Effects of the cannabinoid antagonists AM281 and AM630 on deprivation-induced intake in Lewis rats. Brain Res. 2003 Mar 28;967(1-2):290-2. PubMed PMID: 12650991. 5: Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999 Feb;126(3):665-72. PubMed PMID: 10188977; PubMed Central PMCID: PMC1565857. 6: Landsman RS, Makriyannis A, Deng H, Consroe P, Roeske WR, Yamamura HI. AM630 is an inverse agonist at the human cannabinoid CB1 receptor. Life Sci. 1998;62(9):PL109-13. PubMed PMID: 9496703. 7: Hosohata Y, Quock RM, Hosohata K, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 antagonism of cannabinoid-stimulated [35S]GTP gamma S binding in the mouse brain. Eur J Pharmacol. 1997 Feb 19;321(1):R1-3. PubMed PMID: 9083796. 8: Hosohata K, Quock RM, Hosohata Y, Burkey TH, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 is a competitive cannabinoid receptor antagonist in the guinea pig brain. Life Sci. 1997;61(9):PL115-8. PubMed PMID: 9284087. 9: Pertwee R, Griffin G, Fernando S, Li X, Hill A, Makriyannis A. AM630, a competitive cannabinoid receptor antagonist. Life Sci. 1995;56(23-24):1949-55. PubMed PMID: 7776818. |
PubChem Compound | 4302963 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume